Due to its moderate polarity and volatility, 2-Hexanone finds use as a solvent in various scientific experiments. It can dissolve a wide range of non-polar and slightly polar compounds, making it useful in:
-Hexanone serves as a valuable starting material for the synthesis of various organic compounds. Its reactive carbonyl group (C=O) allows for further chemical transformations, making it useful in the production of:
2-Hexanone, also known as methyl butyl ketone, is a colorless liquid with a characteristic odor reminiscent of acetone, though more pungent. Its chemical formula is and it has a molecular weight of 100.16 g/mol. The compound is flammable and has a flash point of approximately 23 °C. It is soluble in water at a concentration of about 1.64 × 10^4 mg/L at 20 °C, and its boiling point is around 127.6 °C .
2-Hexanone features a keto group flanked by a methyl group and an n-butyl group, which contributes to its unique chemical properties. It is classified under several synonyms including n-butyl methyl ketone and hexan-2-one .
2-Hexanone is a hazardous compound with several safety concerns:
The enthalpy change for this reaction has been reported as kJ/mol .
2-Hexanone exhibits neurotoxic properties, primarily through its metabolite, 2,5-hexanedione. Studies indicate that exposure to 2-hexanone can lead to neurological effects via inhalation or oral routes, even at low concentrations . The compound is absorbed through the lungs, skin, and gastrointestinal tract, raising concerns regarding occupational exposure limits .
In animal studies, exposure has been linked to axonal swelling in peripheral nerves and other neurotoxic effects . The compound can potentiate the toxicity of other substances like ethanol and chloroform, indicating potential risks in mixed exposures .
Due to its solvent properties, 2-hexanone is widely used in various industrial applications:
The compound's photochemical inactivity makes it favorable in formulations where light stability is crucial .
Research indicates that 2-hexanone can interact with other chemicals to enhance toxicity. For example, simultaneous exposure to 2-butanone (methyl ethyl ketone) may increase neurotoxic effects . Additionally, studies have shown that the presence of alcohol can exacerbate the harmful effects of 2-hexanone exposure .
Several compounds share structural similarities with 2-hexanone. Here’s a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
2-Pentanone | Shorter carbon chain; less viscous | |
Methyl Ethyl Ketone | Similar solvent properties; more volatile | |
Cyclohexanone | Cyclic structure; used in nylon production | |
Acetone | Smaller size; more polar; widely used solvent |
While all these compounds are ketones and share similar functional groups, 2-hexanone's unique combination of carbon chain length and functional properties makes it particularly effective as a solvent in specific applications, distinguishing it from others in this category .
Flammable;Irritant;Health Hazard